Alopecurone A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

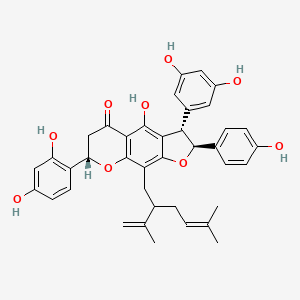

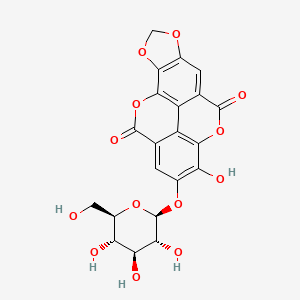

Alopecurone A is a natural product found in Sophora alopecuroides with data available.

科学的研究の応用

Antibacterial Activity

Alopecurone A, a phytochemical compound found in the root of Sophora alopecuroides, has been shown to exhibit significant antibacterial activity. It has been particularly effective against methicillin‐resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations ranging from 3.13 to 6.25 μg ml‐1. This highlights its potential as a natural antibacterial agent (Sato et al., 1995).

Anti-Cancer Effects

Alopecurone A has also shown promising results in the field of cancer research. Its cytotoxic properties were evaluated against breast cancer cell lines, where it demonstrated a significant cytotoxic effect, particularly through the Wnt signaling pathway. This suggests its potential role in cancer treatment, especially for breast cancer (Boozari et al., 2019).

Multidrug Resistance Inhibition

In the context of cancer treatment, alopecurone A has also been identified as a potent inhibitor of multidrug resistance associated protein 1 (MRP1). This is particularly significant as it highlights the compound's potential in reversing drug resistance in cancer therapies, thereby enhancing the efficacy of conventional chemotherapy drugs (Ni et al., 2014).

Neuroprotective Effects

Research has also suggested the neuroprotective potential of alopecurone A. Studies have indicated its efficacy in reducing neuroinflammation in certain neurodegenerative conditions like Alzheimer's disease. This is achieved through the modulation of various signaling pathways, thereby offering a therapeutic approach for these conditions (Guo et al., 2016).

特性

製品名 |

Alopecurone A |

|---|---|

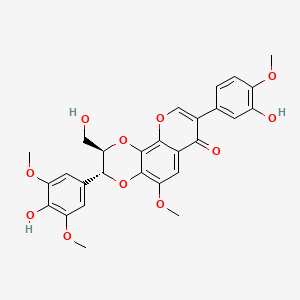

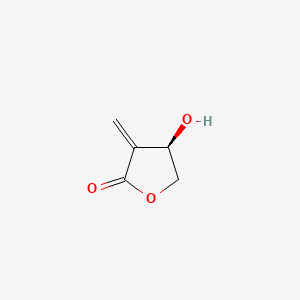

分子式 |

C39H38O9 |

分子量 |

650.7 g/mol |

IUPAC名 |

(2S,3S,7S)-7-(2,4-dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)-4-hydroxy-2-(4-hydroxyphenyl)-9-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one |

InChI |

InChI=1S/C39H38O9/c1-19(2)5-6-22(20(3)4)15-29-38-34(31(45)18-32(47-38)28-12-11-25(41)17-30(28)44)36(46)35-33(23-13-26(42)16-27(43)14-23)37(48-39(29)35)21-7-9-24(40)10-8-21/h5,7-14,16-17,22,32-33,37,40-44,46H,3,6,15,18H2,1-2,4H3/t22?,32-,33-,37+/m0/s1 |

InChIキー |

UVQKYQGWGMUDAI-GCOCXCTMSA-N |

異性体SMILES |

CC(=CCC(CC1=C2C(=C(C3=C1O[C@@H](CC3=O)C4=C(C=C(C=C4)O)O)O)[C@@H]([C@H](O2)C5=CC=C(C=C5)O)C6=CC(=CC(=C6)O)O)C(=C)C)C |

正規SMILES |

CC(=CCC(CC1=C2C(=C(C3=C1OC(CC3=O)C4=C(C=C(C=C4)O)O)O)C(C(O2)C5=CC=C(C=C5)O)C6=CC(=CC(=C6)O)O)C(=C)C)C |

同義語 |

alopecurone A |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-6-[[4-carboxy-4-[2-(2-hydroxypropanoylamino)propanoylamino]butanoyl]amino]-7-(carboxymethylamino)-7-oxoheptanoic acid](/img/structure/B1247818.png)

![5H-pyrido[3,2-a]phenoxazin-5-one](/img/structure/B1247821.png)